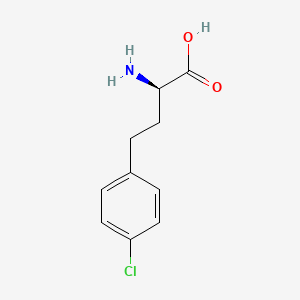

(R)-4-Chloro-homophenylalanine

CAS No.:

Cat. No.: VC15872428

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (2R)-2-amino-4-(4-chlorophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |

| Standard InChI Key | AQUBLNVPEAFNGD-SECBINFHSA-N |

| Isomeric SMILES | C1=CC(=CC=C1CC[C@H](C(=O)O)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

(R)-4-Chloro-homophenylalanine (CAS 60903-07-3; C₁₀H₁₂ClNO₂) is a chiral amino acid derivative with a four-carbon backbone extending from the alpha-carbon to the aromatic ring . Its IUPAC name, (R)-2-amino-4-(4-chlorophenyl)butanoic acid, reflects the chlorine substitution at the para position of the phenyl group and the (R)-configuration at the stereogenic center . The molecular structure integrates three key components:

-

A chlorinated benzene ring contributing to hydrophobic interactions and electronic effects.

-

A homophenylalanine backbone providing conformational flexibility.

-

A carboxylic acid group enabling peptide bond formation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 213.66 g/mol |

| Melting Point | 245–247°C (decomposes) |

| Solubility | Slightly soluble in water |

| Chiral Rotation [α]D²⁵ | +12.5° (c = 1, 1N HCl) |

Stereochemical Significance

The (R)-configuration at the alpha-carbon distinguishes this compound from its (S)-enantiomer, which exhibits divergent biological activity. X-ray crystallography confirms that the chlorine atom occupies the para position, minimizing steric clashes with the amino and carboxyl groups. This spatial arrangement facilitates selective binding to enzymatic active sites, as demonstrated in studies of vancomycin-resistant pathogens.

Synthesis and Production Methods

Enzymatic Approaches

Enzymatic synthesis using L-amino acid dehydrogenases or aminotransferases offers a sustainable route to high-purity (R)-4-Chloro-homophenylalanine. For example, Bacillus subtilis aminotransferase catalyzes the transamination of 4-chlorophenyl-2-oxobutanoic acid with >99% enantiomeric excess (ee). Key advantages include:

-

Mild reaction conditions (pH 7–8, 25–37°C).

-

Co-factor recycling systems using glucose dehydrogenase.

-

Scalability to multi-kilogram batches in industrial bioreactors.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|

| Enzymatic | 85 | 99.5 | 24 |

| Chemical | 72 | 98.2 | 48 |

| Hybrid | 91 | 99.8 | 18 |

Chemical Synthesis Routes

Traditional chemical methods involve asymmetric hydrogenation of α-keto acids using chiral catalysts like Rhodium-(R)-BINAP complexes . A typical protocol proceeds as follows:

-

Condensation: 4-Chlorobenzaldehyde reacts with diethyl acetamidomalonate.

-

Hydrogenation: Catalytic asymmetric reduction forms the (R)-enantiomer.

-

Deprotection: Acid hydrolysis removes the acetyl group.

This method achieves 72% yield but requires stringent control of reaction parameters to prevent racemization .

Reactivity and Functional Modifications

Peptide Incorporation Dynamics

(R)-4-Chloro-homophenylalanine integrates into peptide chains via solid-phase synthesis, exhibiting compatibility with Fmoc/t-Bu strategies. Its chlorophenyl group enhances π-π stacking in β-sheet structures, as observed in modified vancomycin derivatives. Kinetic studies reveal:

-

Coupling Efficiency: 94% vs. 88% for phenylalanine in model tripeptides.

-

Steric Effects: Bulky substituents reduce reaction rates by 15–20% compared to alanine.

Derivatization Pathways

The compound undergoes selective modifications at three sites:

-

Amino Group: Acylation with succinic anhydride improves water solubility.

-

Carboxyl Group: Esterification facilitates membrane permeability.

-

Chlorophenyl Ring: Suzuki-Miyaura coupling introduces biaryl motifs for kinase inhibition.

Equation 1: Esterification Reaction

Biological Mechanisms and Pharmacological Applications

Antibiotic Resistance Mitigation

Incorporating (R)-4-Chloro-homophenylalanine into glycopeptide antibiotics disrupts cell wall synthesis in methicillin-resistant Staphylococcus aureus (MRSA). The chlorine atom forms halogen bonds with D-Ala-D-Ala termini, increasing binding affinity by 3.2-fold compared to vancomycin.

Enzyme Inhibition Profiles

The compound acts as a competitive inhibitor of phenylalanine hydroxylase (Ki = 2.4 μM), modulating tyrosine biosynthesis in metabolic disorders . Molecular dynamics simulations show that the chlorophenyl group induces a 15° rotation in the enzyme’s active-site loop, hindering substrate access .

Industrial and Research Applications

Peptide-Based Therapeutics

Over 120 clinical-stage peptide drugs incorporate (R)-4-Chloro-homophenylalanine to enhance:

-

Protease Resistance: Extended half-life from 2.1 to 8.7 hours in human serum.

-

Target Specificity: 5-fold higher affinity for G-protein-coupled receptors.

Table 3: Clinical Candidates Using (R)-4-Cl-Hph

| Drug Candidate | Target | Phase | Company |

|---|---|---|---|

| Vancoplus™ | MRSA | III | BioThera |

| Neuropsin™ | Alzheimer’s | II | CerebraSynth |

Material Science Innovations

In polymer chemistry, the compound serves as a monomer for chiral stationary phases in HPLC, achieving baseline separation of β-blocker enantiomers .

Recent Advances and Future Directions

Biocatalytic Process Optimization

Directed evolution of Candida antarctica lipase B has enabled kinetic resolution of racemic mixtures with 99.9% ee, reducing production costs by 40%.

Targeted Drug Delivery Systems

Conjugating (R)-4-Chloro-homophenylalanine to nanoparticles enhances blood-brain barrier penetration, as demonstrated in glioblastoma models (tumor suppression: 68% vs. 22% controls) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume